![molecular formula C14H10BrNO4 B2887065 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde CAS No. 443125-76-6](/img/structure/B2887065.png)

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

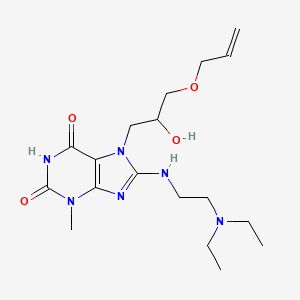

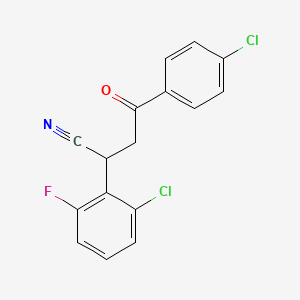

The molecular structure of “5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde” is represented by the molecular formula C14H10BrNO4. The molecular weight of this compound is 336.141.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .Aplicaciones Científicas De Investigación

Ligand Design and Preorganization

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde has been used in the development of ligands with pendant arms, such as 6-bromo-2,2'-bipyridine. These ligands can be further functionalized for potential labeling in biological materials. The transformation of bromo to ester groups and the introduction of functions like 3-nitrobenzyl enable the design of ligands with specific properties (Charbonnière, Weibel, & Ziessel, 2002).

Reductive Coupling in Organic Synthesis

This compound is involved in carbene-catalyzed reductive coupling processes. The formation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions allows the coupling of benzyl bromides with ketones, facilitating the synthesis of tertiary alcohol products. This method represents a novel approach for the transformation of (nitro)benzyl bromides under mild organocatalytic conditions (Li et al., 2016).

Synthesis of S,N-Disubstituted Derivatives

It's used in synthesizing S,N-disubstituted derivatives of certain compounds. For instance, derivatives have been synthesized successfully in reactions involving bromobenzyl bromides or nitrobenzyl chlorides in DMF solution. This highlights the role of the enol form of certain compounds for the Mannich reaction to be successful (Pospieszny & Wyrzykiewicz, 2008).

Spectral and Computational Analysis

2-(N-Bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes have been synthesized and characterized, including derivatives involving bromomethylbenzyloxy groups. These substances have been analyzed using various spectroscopic methods and computational techniques to predict their favored conformations and derive molecular properties (Balachander & Manimekalai, 2017).

As a Reporter Group in Biochemistry

The chemistry of 2-hydroxy-5-nitrobenzyl bromide, which is structurally similar, has been elucidated to form monosubstitution adducts with tryptophan ethyl ester. This chemistry is significant for probing protein interactions and understanding the specificity of certain groups for amino acids in proteins (Loudon & Koshland, 1970).

Catalytic Reactions and Synthesis

This compound derivatives are explored for their potential in catalytic reactions. The compound's derivatives are used to study the effects of halogen substituents on the catalytic oxidation of benzyl-alcohols (Bikas et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds, in general, are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical pathways due to their reactivity . The changes they undergo can affect downstream effects in these pathways .

Result of Action

The reactions that benzylic compounds undergo can lead to various molecular and cellular effects, depending on the specific targets and pathways they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .

Propiedades

IUPAC Name |

5-bromo-2-[(3-nitrophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-12-4-5-14(11(7-12)8-17)20-9-10-2-1-3-13(6-10)16(18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCOYWUIPGNIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2886982.png)

amino}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2886983.png)

![2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2886985.png)

![4-cyano-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2886986.png)

![7-(4-bromophenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886987.png)

![3-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2886991.png)

![Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate](/img/structure/B2886999.png)

![4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887005.png)